2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine
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Overview
Description
2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of four chlorine atoms and two piperidine groups attached to the imidazo[1,2-a]pyridine core. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,8-tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the three-component Groebke-Blackburn-Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be catalyzed by transition metals or can proceed under metal-free conditions, depending on the desired reaction conditions and environmental considerations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the chlorine positions .
Scientific Research Applications
2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,6,8-tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure that serves as the basis for many derivatives with diverse biological activities.
2-Chloromethylimidazo[1,2-a]pyridine: A derivative with a chloromethyl group that exhibits different reactivity and biological properties.
2-Carbaldehydeimidazo[1,2-a]pyridine: A derivative with a carbaldehyde group that is used in the synthesis of various bioactive compounds.
Uniqueness
2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine is unique due to the presence of multiple chlorine atoms and piperidine groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for the development of new therapeutic agents and materials .
Properties
CAS No. |
31409-08-2 |
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Molecular Formula |
C17H20Cl4N4 |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
2,3,6,8-tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C17H20Cl4N4/c18-11-13(23-7-3-1-4-8-23)12(19)17(24-9-5-2-6-10-24)25-15(21)14(20)22-16(11)25/h1-10H2 |
InChI Key |
HZWUTOVJVDJSML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=NC(=C(N3C(=C2Cl)N4CCCCC4)Cl)Cl)Cl |
Origin of Product |
United States |
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